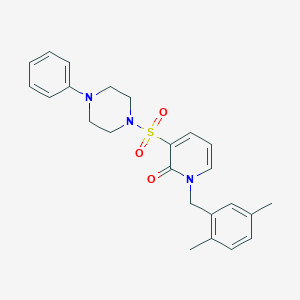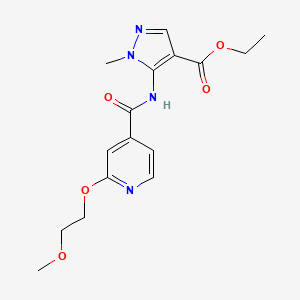![molecular formula C16H10N4O6 B2662716 2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine CAS No. 53304-63-5](/img/structure/B2662716.png)
2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine]” is a chemical compound with the CAS Number: 53304-63-5 . Its IUPAC name is 1,3-bis((5-nitropyridin-2-yl)oxy)benzene . The molecular weight of this compound is 354.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H10N4O6/c21-19(22)11-4-6-15(17-9-11)25-13-2-1-3-14(8-13)26-16-7-5-12(10-18-16)20(23)24/h1-10H . This code represents the molecular structure of the compound.It should be stored at a temperature between 2 and 8 degrees Celsius .
Aplicaciones Científicas De Investigación
Fluorescence “Turn-On” Indicator Displacement Assay
A study by Tanwar and Iyer (2017) developed a water-soluble cationic conjugated polyelectrolyte specifically synthesized for the selective recognition of nitroexplosive picric acid (PA) via fluorescence “turn-on” in aqueous media. This approach distinguishes PA from closely related nitroexplosive compounds, showcasing the potential application of 2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine] derivatives in environmental monitoring and safety protocols [Tanwar and Iyer, 2017].
Catalytic Polymerization and Microstructure Control
Guironnet et al. (2009) explored the catalytic polymerization in dense carbon dioxide to produce controlled microstructure polyethylenes using nickel(II) methyl complexes. This research highlights the utility of pyridine-based compounds in facilitating polymerization processes under environmentally benign conditions, leading to polymers with specific structural and mechanical properties [Guironnet, Göttker‐Schnetmann, & Mecking, 2009].
Advanced Material Synthesis
A significant advancement in material science is demonstrated through the synthesis and application of novel thermally stable pyridine‐based poly(amide imide amide)s. Mehdipour‐Ataei and Taremi (2011) describe the preparation of polymers with enhanced solubility and thermal stability, derived from pyridine-based components, indicating the potential for high-performance materials in industrial applications [Mehdipour‐Ataei & Taremi, 2011].
Heteroatom Influence in Biradicals
The influence of heteroatoms in pyridine-based nitronyl nitroxide biradicals was studied by Rajadurai et al. (2003). Their work on novel pyridine-based biradicals provides insights into the electronic structure and magnetic properties of these materials, suggesting applications in magnetic data storage and spintronics [Rajadurai, Ivanova, Enkelmann, & Baumgarten, 2003].
Safety and Hazards
Propiedades
IUPAC Name |
5-nitro-2-[3-(5-nitropyridin-2-yl)oxyphenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-19(22)11-4-6-15(17-9-11)25-13-2-1-3-14(8-13)26-16-7-5-12(10-18-16)20(23)24/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKMKSWZFZKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2662633.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2662635.png)





![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2662645.png)



![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-2-pyrrolidinone](/img/structure/B2662653.png)
